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Compound of Interest

Compound Name: 2-Methyldecanenitrile

Cat. No.: B1664566

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanenitrile, with CAS number 69300-15-8, is a branched-chain aliphatic nitrile.
While its primary application is within the fragrance industry for its fruity, peach-like aroma, its
chemical structure, containing a nitrile group, warrants consideration from a medicinal
chemistry perspective.[1][2][3][4] The nitrile moiety is a versatile functional group in drug
design, known to modulate physicochemical properties, enhance target binding, and improve
pharmacokinetic profiles.[5][6][7][8][9] This document provides a comprehensive overview of
the known properties of 2-Methyldecanenitrile, its safety profile, and relevant experimental
protocols. Although no specific drug development activities or associations with signaling
pathways have been reported for this compound, this guide serves as a foundational reference
for researchers interested in its potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-Methyldecanenitrile are summarized in the
table below. These characteristics are crucial for understanding its behavior in various
experimental and formulation settings.
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Property Value Reference
CAS Number 69300-15-8 [10][11][12]
Molecular Formula C11H21N [10][11][12]
Molecular Weight 167.29 g/mol [10][11][12]
Appearance Colorless liquid [1]
Odor Fruity, peach-like [4][11]
Boiling Point 251 °C at 760 mmHg [1][11][12]
Density 0.820 g/cm? [1][11][12]
Flash Point 129 °C [1][11][12]
Vapor Pressure 2.3 Paat20°C [11][12]
Solubility S-oluble in ethanol and Al
dichloromethane
logP 3.89668 [1]
Synthesis

A detailed, step-by-step synthesis protocol for 2-Methyldecanenitrile is not readily available in

the public domain. However, based on general organic chemistry principles and some

indications from related syntheses, a plausible route is the alkylation of decanenitrile. This

would likely involve the deprotonation of decanenitrile at the alpha-position using a strong base

to form a carbanion, followed by reaction with a methylating agent.

A generalized workflow for this proposed synthesis is depicted below.
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Proposed general synthesis workflow for 2-Methyldecanenitrile.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (NMR, MS, IR) specifically for 2-
Methyldecanenitrile (CAS 69300-15-8) is limited. Researchers requiring this information
would likely need to acquire it experimentally. For reference, typical spectral regions for the key
functional groups are provided in the table below.

. . . Expected Chemical Shift /
Spectroscopic Technique Key Functional Group

Wavenumber
13C NMR Nitrile (C=N) ~115-125 ppm
Aliphatic Carbons ~10-40 ppm
1H NMR Protons alpha to Nitrile ~2.3-2.7 ppm

Methylene and Methyl Protons  ~0.8-1.7 ppm

~2240-2260 cm~! (weak to

FT-IR Nitrile (C=N) stretch S .
medium intensity)

C-H stretch (sp?) ~2850-2960 cm~1
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Safety and Toxicology

The safety of 2-Methyldecanenitrile has been assessed by the Research Institute for
Fragrance Materials (RIFM). The key findings are summarized below.

Endpoint Result Reference

Genotoxicity Not expected to be genotoxic. [10]

NOAEL = 300 mg/kg/day
Repeated Dose Toxicity (oral) (read-across from citronellyl [10]

nitrile)

NOAEL = 500 mg/kg/day
Reproductive Toxicity (read-across from citronellyl [10]

nitrile)

) L No safety concerns at current
Skin Sensitization [10]
declared use levels.

. . Not expected to be
Phototoxicity/Photoallergenicit

phototoxic/photoallergenic [10]
Y based on UV/Vis spectra.

Exposure is below the
Local Respiratory Toxicity Threshold of Toxicological [10]

Concern (TTC).

Not considered Persistent,
_ Bioaccumulative, and Toxic
Environmental Fate o [10]
(PBT). Readily biodegradable

(74% in 31 days, OECD 301F).

Experimental Protocols

Detailed methodologies for key toxicological and environmental fate studies are outlined below.

Ready Biodegradability - OECD 301F (Manometric
Respirometry Test)
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This test evaluates the biodegradability of a substance by measuring oxygen consumption.
Methodology:

o Test System: A known volume of inoculated mineral medium containing 2-
Methyldecanenitrile as the sole carbon source is placed in a closed flask connected to a
respirometer.

e Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.

o Test Conditions: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the
dark with continuous stirring for 28 days.

o Measurement: Oxygen consumption is measured over time by the respirometer. Evolved
carbon dioxide is absorbed by a suitable agent (e.g., potassium hydroxide).

o Data Analysis: The amount of oxygen consumed is corrected for the blank control (inoculum
only) and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance
is considered readily biodegradable if it reaches >60% biodegradation within a 10-day
window during the 28-day test.[7][9][13][14][15]
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Preparation
Prepare Mineral Medium Prepare Inoculum Prepare Test Substance Solution
P (Activated Sludge) (2-Methyldecanenitrile)
4 Incubationv (28 days) A
Incubate in Closed Respirometer
(Constant Temperature, Stirring, Dark)

Continuously Measure
Oxygen Consumption

\- J

Data Analysis

Calculate % Biodegradation vs. ThOD
(Corrected for Blank)

Determine if Readily Biodegradable
(>60% in 10-day window)
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Workflow for the OECD 301F Manometric Respirometry Test.

Skin Sensitization - Human Repeat Insult Patch Test
(HRIPT)

The HRIPT is used to assess the potential of a substance to induce skin sensitization.
Methodology:
o Study Population: A panel of human volunteers (typically 50-200) is recruited.

e Induction Phase:
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o A patch containing the test material (2-Methyldecanenitrile at a specific concentration in
a suitable vehicle) is applied to the skin of the back.

o The patch is removed after 24-48 hours, and the site is evaluated for any reaction.

o This procedure is repeated nine times over a three-week period at the same application
site.

o Rest Phase: A 10-21 day period with no patch application follows the induction phase.
e Challenge Phase:

o A challenge patch with the test material is applied to a new, previously untreated (virgin)
site on the back.

o The challenge site is evaluated for skin reactions at 24, 48, and sometimes 72-96 hours
after application.

« Interpretation: A reaction at the challenge site that is more severe than any irritation
observed during the induction phase may be indicative of sensitization.[5][6][8][16][17]
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'
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'
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Workflow for the Human Repeat Insult Patch Test (HRIPT).

Role of the Nitrile Group in Drug Development

While 2-Methyldecanenitrile itself is not documented as a therapeutic agent, its core
functional group, the nitrile, is of significant interest in drug discovery. The nitrile group can
influence a molecule's properties in several ways:

e Modulation of Physicochemical Properties: The linear and polar nature of the nitrile group
can improve solubility and other pharmacokinetic parameters.[5][7]

o Target Binding: The nitrogen atom's lone pair of electrons can act as a hydrogen bond
acceptor, and the triple bond can participate in dipole-dipole and other polar interactions with
biological targets.[7]
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o Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which
can increase a drug's half-life.[5][7][9]

» Bioisosterism: It can serve as a bioisostere for other functional groups, such as carbonyls or
halogens, allowing for the fine-tuning of a molecule's activity and properties.[7][9]

o Covalent Inhibition: In some cases, the nitrile group can act as a "warhead" to form a
covalent bond with a target protein, leading to irreversible inhibition.[6]

Nitrile Group (-C=N)
in a Molecule

nfluences part|cipates in contributes to an act as

Improved Pharmacokinetics
(e.g., Metabolic Stability)

Enhanced Target
Binding Affinity

Bioisosteric Replacement

Improved Physicochemical
Properties

Click to download full resolution via product page

Key roles of the nitrile functional group in drug design.

Conclusion

2-Methyldecanenitrile is a well-characterized fragrance ingredient with a favorable safety
profile for its intended use. For the drug development professional, it serves as an example of a
simple aliphatic nitrile. While this specific molecule has no known therapeutic applications or
interactions with signaling pathways, the nitrile functional group it contains is a highly valuable
tool in medicinal chemistry. The data and protocols presented in this guide provide a thorough
understanding of the known properties of 2-Methyldecanenitrile and offer a broader context
for the strategic use of the nitrile moiety in the design of novel therapeutics. Further research
would be required to explore any potential biological activities of 2-Methyldecanenitrile
beyond its current applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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